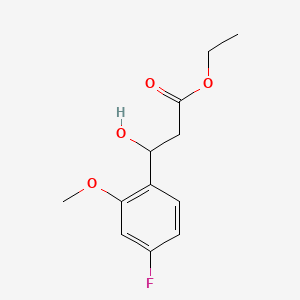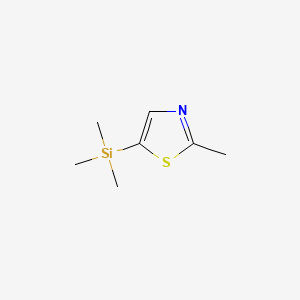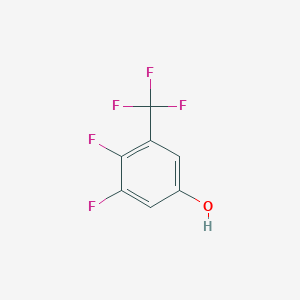
3,4-Difluoro-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3F5O and a molecular weight of 198.09 g/mol It is a derivative of phenol, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen at position 5 is replaced by a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the fluorination of 3,4-dihydroxybenzotrifluoride using a suitable fluorinating agent under controlled conditions . Another method involves the Suzuki–Miyaura coupling reaction, where a boron reagent is used to introduce the trifluoromethyl group onto a difluorophenol precursor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated derivatives.
Scientific Research Applications
3,4-Difluoro-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The electron-withdrawing effects of the fluorine and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Similar structure but lacks the additional fluorine atoms at positions 3 and 4.
3,5-Difluorophenol: Contains fluorine atoms at positions 3 and 5 but lacks the trifluoromethyl group.
Uniqueness
3,4-Difluoro-5-(trifluoromethyl)phenol is unique due to the combined presence of both fluorine and trifluoromethyl groups, which significantly enhance its electron-withdrawing properties and reactivity compared to other phenol derivatives .
Properties
CAS No. |
238742-87-5 |
|---|---|
Molecular Formula |
C7H3F5O |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
3,4-difluoro-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3F5O/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2,13H |
InChI Key |
RVDRWCCBLQRMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


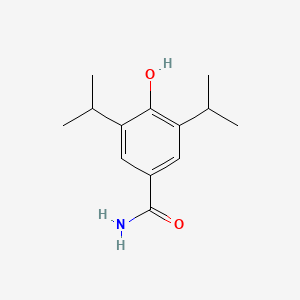
![2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B13672724.png)
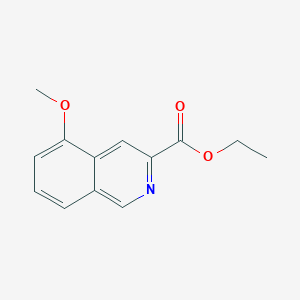

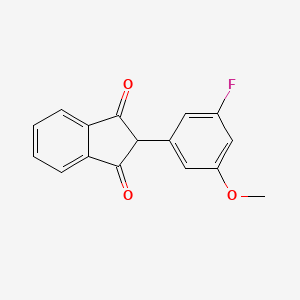
![1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13672762.png)
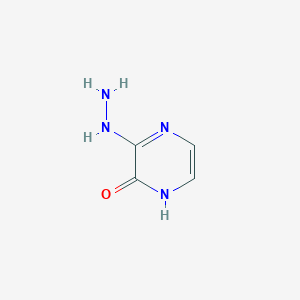
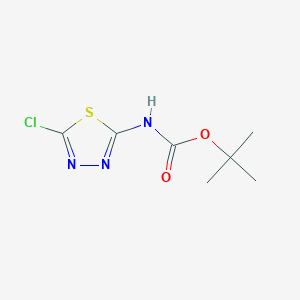
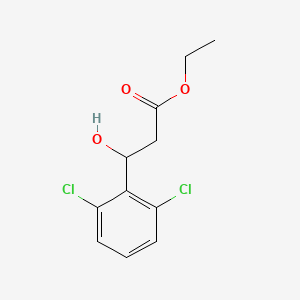
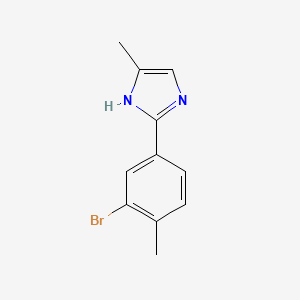
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13672799.png)
![3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13672801.png)
